Solnatide is classified as a protein-based therapy and is produced through biotechnology methods. It has received orphan designation in Europe for its potential use in rare diseases linked to ENaC dysfunction. The compound is delivered via inhalation as a sterile, lyophilized preparation, allowing for targeted pulmonary administration .
The synthesis of solnatide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired cyclic structure. This method has been optimized to produce significant quantities of solnatide under Good Manufacturing Practices (GMP). The synthesis process includes:
Solnatide's molecular formula is , reflecting its complex structure. The cyclic nature of solnatide is characterized by a disulfide bond between two cysteine residues, which contributes to its stability and biological activity. The peptide sequence can be represented as follows:
This specific sequence mimics the lectin-like domain of TNF-α, which is critical for its mechanism of action on ENaC .
Solnatide primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves binding to the epithelial sodium channel, enhancing its activity without triggering significant inflammatory responses typical of other TNF-related compounds. Key interactions include:
The mechanism by which solnatide activates ENaC involves several key steps:
The efficacy of solnatide in enhancing ENaC activity has been supported by various in vitro and in vivo studies.
These properties make solnatide suitable for therapeutic applications targeting pulmonary conditions .
Solnatide is primarily being studied for:
The ongoing clinical trials aim to establish solnatide's safety and efficacy in these contexts, potentially offering new treatment options for patients suffering from severe pulmonary conditions .
Solnatide (INN; AP301, TIP peptide) is a synthetic 17-amino acid cyclic peptide with the molecular formula C₈₂H₁₁₉N₂₃O₂₇S₂ and a molecular weight of 1923.11 g/mol. Its IUPAC name is (3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.0²¹,²⁵]nonapentacontane-47-carboxylic acid [8] [9].
The primary amino acid sequence of solnatide is Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys. Its defining structural feature is a cyclic conformation formed by a disulfide bond between the N-terminal cysteine (Cys¹) and C-terminal cysteine (Cys¹⁷) residues. This disulfide bridge imposes conformational rigidity essential for biological activity. Nuclear Magnetic Resonance (NMR) studies reveal that solnatide populates an ensemble of conformations sharing a compact hydrophobic core stabilized by the disulfide bond and flanked by two electrostatically charged poles. This architecture includes a β-turn motif involving residues Glu⁵-Thr⁶-Pro⁷-Glu⁸ and a dipole moment facilitating interactions with target proteins [7] [8] [9].
Table 1: Structural Features of Solnatide
Characteristic | Description |
---|---|
Amino Acid Sequence | Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys |
Cyclization | Disulfide bond between Cys¹ and Cys¹⁷ |
Molecular Weight | 1923.11 g/mol |
Key Structural Motifs | β-turn (Glu⁵-Thr⁶-Pro⁷-Glu⁸), hydrophobic core, charged poles |
Solubility | Soluble in DMSO and aqueous buffers |
Solnatide is a functional mimetic of the lectin-like domain (TIP domain) of human Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a homotrimeric cytokine with spatially distinct functional domains: three receptor-binding sites responsible for pro-inflammatory signaling and three lectin-like domains positioned at the trimer's apex. Solnatide replicates the structural and functional properties of this TIP domain (residues 105-120 in TNF-α), which independently activates epithelial sodium channels (ENaC) without triggering TNF's inflammatory pathways. Computational modeling and mutational studies confirm that solnatide's charged poles and hydrophobic core mirror the topology of the native TNF lectin-like domain, enabling specific glycoprotein recognition and ENaC activation [1] [3] [9].
The development of solnatide originated from the discovery that TNF-α's lectin-like domain independently enhances alveolar fluid clearance. In the 1990s, researchers identified that cyclic peptides mimicking this domain (e.g., the 17-mer TIP peptide) could replicate ENaC activation while avoiding TNF's cytotoxic effects. Solnatide emerged from systematic optimization of these peptides via solid-phase peptide synthesis (SPPS) under Good Manufacturing Practice (GMP) conditions. Key refinements included stabilizing the cyclic disulfide architecture and enhancing proteolytic resistance, culminating in a synthetic candidate with high bioavailability upon inhalation [3] [7] [9].
Solnatide was rationally designed to target dysregulated alveolar fluid transport in pulmonary edema. Its mechanism centers on activating amiloride-sensitive epithelial sodium channels (ENaC), particularly the α-subunit, which imports sodium ions from the alveolar lumen into lung epithelial cells. This creates an osmotic gradient driving fluid reabsorption. Solnatide binds to glycosylated residues (e.g., Asn⁵¹¹) on ENaC's α-subunit, increasing channel open probability without augmenting membrane abundance. Crucially, it restores function even in ENaC mutants lacking cytoplasmic domains, making it effective in genetic disorders like pseudohypoaldosteronism type 1B (PHA1B) and in acquired conditions like Acute Respiratory Distress Syndrome (ARDS). Preclinical studies confirmed solnatide's efficacy in reducing lung water content in ARDS and high-altitude pulmonary edema models, providing the foundation for clinical trials in pulmonary permeability edema [1] [5] [6].
Table 2: Functional Outcomes of Solnatide in Preclinical Studies
Disease Model | Key Findings | Mechanistic Insight |
---|---|---|
PHA1B (ENaC mutants) | Restored amiloride-sensitive current density to wild-type levels in α-ENaC frameshift mutants [1] | Bypasses cytoplasmic defects via glycosylation-dependent activation |
ARDS (Hypobaric hypoxia) | ↓ BAL fluid protein, ↓ lung water content, ↑ occludin expression in rats [5] | Preserves alveolar-capillary barrier and tight junctions |
COVID-ARDS (Spike protein) | Counteracted oxidative stress and ACE2 downregulation in endothelia | Protected ENaC function against SARS-CoV-2 spike protein inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: